

Rucaparib camsylate synthetic lethality BRCA mutation

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Compound Focus: Rucaparib Camsylate

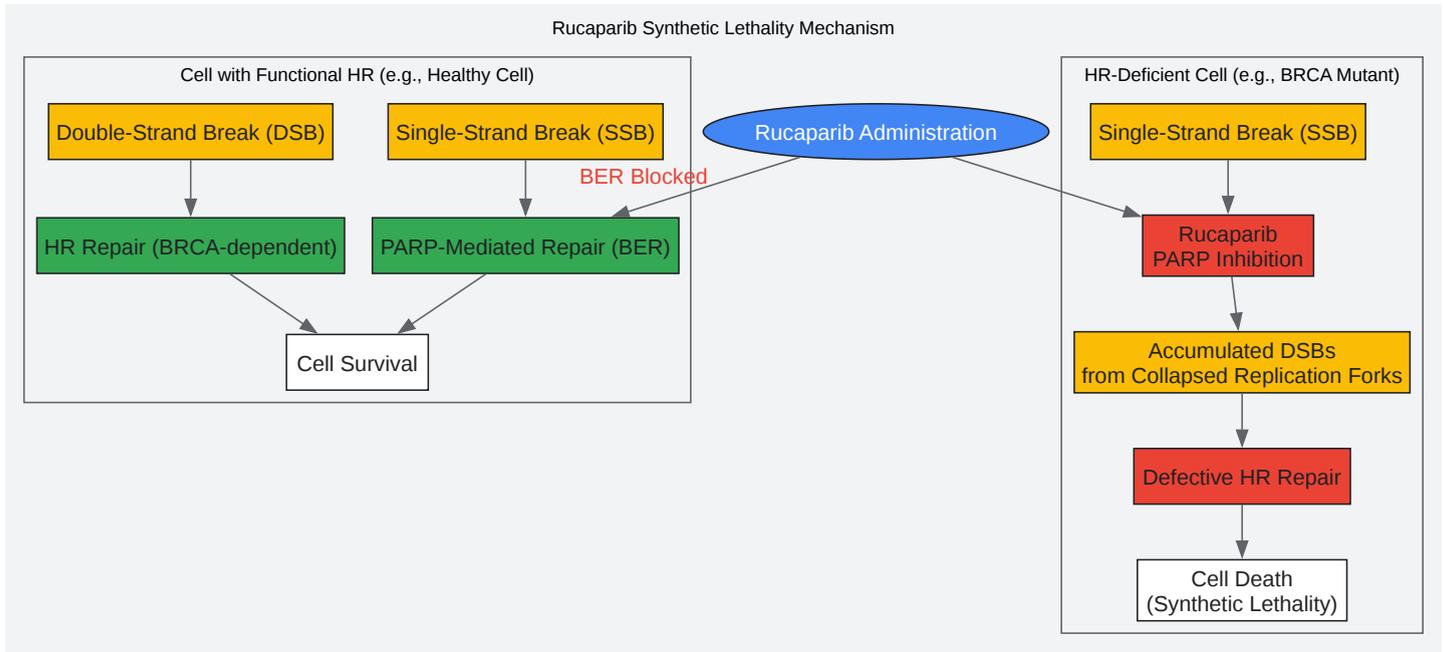
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Mechanism of Action & Pathway

The following diagram illustrates the synthetic lethality mechanism, contrasting outcomes in healthy and BRCA-deficient cells.



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Figure 1: Rucaparib's synthetic lethality mechanism. In HR-deficient cells, PARP inhibition leads to irreparable DNA damage and cell death.

Quantitative Efficacy Data

Clinical trial data demonstrates the efficacy of oral rucaparib in patients with advanced ovarian cancer and confirmed *gBRCA* mutations.

Table: Efficacy of Oral Rucaparib in Advanced Ovarian Cancer (*gBRCA* Mutation Carriers) [1]

Patient Group	Objective Response Rate (ORR)	Disease Control Rate (SD \geq 12 weeks)	Median Duration of Response
All oral cohorts (six dose levels)	15%	Not specified	Not specified
Oral cohorts (continuous dosing)	Not specified	12/13 patients	179 days (range: 84-567 days)

Table: Key Pharmacokinetic & Pharmacodynamic Parameters of Rucaparib [2]

Parameter	Value / Description
PARP-1/2 Inhibition Constant (K_i)	PARP-1: 0.8 nM; PARP-2: 0.5 nM
Absolute Oral Bioavailability	36%
Time to Steady State	~1 week (with continuous twice-daily dosing)
Elimination Routes	Metabolism, renal, and hepatic excretion
Food Effect	Not clinically significant

Experimental Protocols

Key methodologies from foundational studies provide a template for investigating rucaparib.

1. Phase II Clinical Trial Protocol (Intermittent vs. Continuous Dosing) [1]

- **Patient Population:** Proven *gBRCA* mutation carriers with advanced breast or ovarian cancer, WHO PS 0-1, normal organ function.
- **Study Design:** Open-label, multicentre trial.
- **Interventions:**
 - **Cohort 1:** Intravenous rucaparib, 30-min infusion daily for 5 days of each 21-day cycle.
 - **Cohort 2:** Oral **rucaparib camsylate**, investigated in six dose levels with increasing duration (7, 14, 21 days) and continuous scheduling.
- **Primary Endpoints:** Safety, tolerability, dose-limiting toxicities (DLTs).

- **Secondary Endpoints:** Pharmacodynamic (PD) and pharmacokinetic (PK) profiles, objective response rate (ORR) by RECIST criteria.

2. In Vitro Assessment of Rucaparib Cytotoxicity and DNA Damage [2] [3]

- **Cell Culture:** Human ovarian, breast, and pancreatic cancer cell lines with varying *BRCA* status (wild-type, mutant, epigenetically silenced).
- **Rucaparib Exposure:** Cells exposed to rucaparib (e.g., concentrations up to 10 μ M) for 24 hours.
- **Viability Assay:** Cell viability measured using assays like CellTiter 96 AQueous non-radioactive cell proliferation assay (MTS) 72 hours or 8 days post-treatment.
- **DNA Damage Analysis:** Immunofluorescence staining for DNA damage markers (e.g., γ H2AX) to quantify double-strand breaks.
- **HR Repair Functional Assay:** Utilize reporter assays (e.g., DR-GFP) to directly measure HR repair capacity.

Emerging Research & Future Directions

Research is exploring strategies to overcome resistance and expand rucaparib utility.

- **Combination with ATR Inhibitors:** Preclinical studies show sequential ATR (ceralasertib) and PARP (olaparib) inhibition can overcome acquired resistance in pancreatic cancer models; optimal sequence (ATRi first vs. PARPi first) may depend on the tumor's DNA damage response proficiency [3].
- **Pulse Dosing in Combination Therapy:** A phase I trial demonstrated that pulse dosing of rucaparib (400 mg BID, days 1-7) with irinotecan (100 mg/m², once every 3 weeks) was tolerable and showed durable responses in cancers with *BRCA*, *PALB2*, and *ATM* mutations [4].
- **Activity Beyond *BRCA* Mutations:** Rucaparib is active in tumors with high genomic loss of heterozygosity (LOH), indicating homologous recombination deficiency beyond *BRCA* [5] [6].

Key Insights for Researchers

- **Potency and Trapping:** Rucaparib is a potent PARP-1/2/3 inhibitor with PARP-trapping activity, correlated with cytotoxic potency [2] [7].
- **Dosing Schedule is Critical:** Early trials found continuous dosing is required for optimal response, a key lesson for clinical development [1].
- **Biomarker-Driven Efficacy:** Efficacy correlates with platinum-free interval and presence of HRD signatures, supporting biomarker-driven patient selection [1] [5].

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